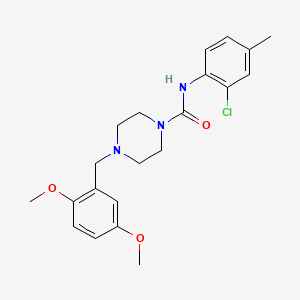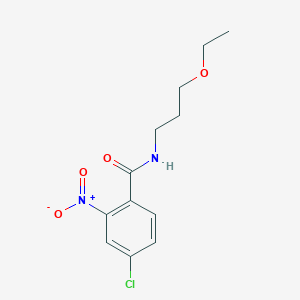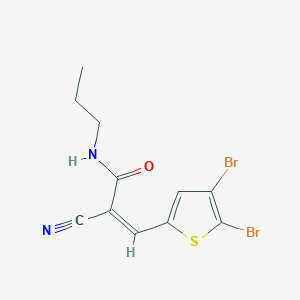
N-isopropyl-2-(2-naphthyloxy)propanamide
Overview
Description
ANAVEX2-73 is a small molecule drug compound that has been designed to target sigma-1 receptors, which are known to play a crucial role in various neurological disorders. ANAVEX2-73 has shown promising results in preclinical studies for its potential therapeutic benefits in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
ANAVEX2-73 exerts its therapeutic effects through the modulation of sigma-1 receptors, which are known to play a crucial role in various cellular processes, including calcium homeostasis, protein folding, and neurotransmitter release. ANAVEX2-73 has been shown to increase the expression of neurotrophic factors, reduce oxidative stress, and enhance mitochondrial function, leading to neuroprotection and improved cognitive function.
Biochemical and physiological effects:
ANAVEX2-73 has been shown to modulate various biochemical and physiological processes in the brain, including the expression of neurotrophic factors, the reduction of neuroinflammation, and the enhancement of mitochondrial function. ANAVEX2-73 has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
ANAVEX2-73 has several advantages for lab experiments, including its small molecular weight, high solubility, and low toxicity. However, one of the limitations of ANAVEX2-73 is its poor bioavailability, which may limit its therapeutic efficacy in vivo.
Future Directions
Several future directions for ANAVEX2-73 research have been proposed, including the development of more potent derivatives, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in clinical trials. Additionally, the potential of ANAVEX2-73 in combination with other drugs or therapies for neurodegenerative disorders should be explored.
In conclusion, ANAVEX2-73 is a promising drug compound that has shown potential therapeutic benefits in various neurological disorders. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further research and development. Future studies should focus on optimizing its pharmacokinetic properties, evaluating its therapeutic potential in clinical trials, and exploring its potential in combination with other drugs or therapies for neurodegenerative disorders.
Scientific Research Applications
ANAVEX2-73 has been extensively studied in preclinical models for its potential therapeutic benefits in various neurological disorders. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neurodegeneration in animal models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11(2)17-16(18)12(3)19-15-9-8-13-6-4-5-7-14(13)10-15/h4-12H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVPUFUJCVGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4701801.png)
![3-amino-4-(3,4-dimethylphenyl)-N-(3-nitrophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4701808.png)


![5-imino-2-(2-methylphenyl)-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4701820.png)
![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B4701828.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)isonicotinamide](/img/structure/B4701833.png)

![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4701876.png)
![2-ethyl 4-isopropyl 5-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4701884.png)